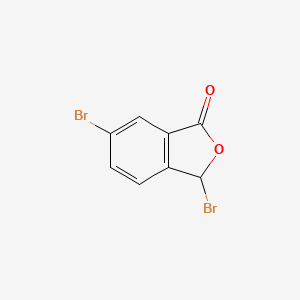

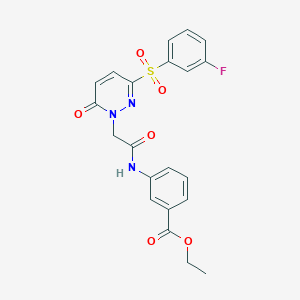

![molecular formula C23H27N5O4 B2882084 7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921781-02-4](/img/structure/B2882084.png)

7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with multiple functional groups, including an acetylpiperazine group, a methoxypropyl group, and a pyrazolopyridinone group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyridinone group, in particular, is a fused ring system that could have interesting chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, the presence of aromatic rings, and the overall size and shape of the molecule .Scientific Research Applications

PARP-1 Inhibition for Cancer Therapy

Poly ADP-ribose polymerases (PARP-1): are enzymes involved in DNA repair. Inhibitors of PARP-1 are used in cancer therapy, particularly for treating BRCA-1 deficient tumors. Derivatives of the compound have been designed and synthesized as novel and effective PARP-1 inhibitors. These derivatives show promise in improving the structure-activity relationships about the substituents in the hydrophobic pocket .

Targeted Antiproliferative Activity

Certain derivatives of this compound have demonstrated selective antiproliferative activity against cancer cells, such as MDA-MB-436, without affecting non-cancerous cells like MCF-7. This indicates a high degree of selectivity and targeting, which is crucial for developing safer cancer treatments .

Molecular Docking Studies

Molecular docking studies using derivatives of this compound have revealed that the formation of hydrogen bonds is essential for PARP-1 inhibition activities. This insight can guide the design of new drugs with improved efficacy and specificity .

Structure-Activity Relationship (SAR) Exploration

The compound’s derivatives have been used to explore the structure-activity relationship in the hydrophobic pocket of PARP-1. Understanding the SAR can lead to the development of more potent inhibitors by introducing strong electronegative groups or halogen atoms in the side chain .

Anti-Tubercular Agents

Research has also been conducted on similar structures to design and synthesize derivatives as anti-tubercular agents . These agents have shown significant activity against Mycobacterium tuberculosis H37Ra, indicating potential applications in treating tuberculosis .

Non-Toxicity to Human Cells

In addition to their therapeutic potential, the most active compounds derived from this chemical structure have been evaluated for cytotoxicity and found to be non-toxic to human cells (HEK-293). This is an important consideration in drug development to ensure patient safety .

Mechanism of Action

Target of Action

The primary target of this compound is poly ADP-ribose polymerases (PARP)-1 . PARP-1 is a key protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death.

Mode of Action

The compound interacts with PARP-1, inhibiting its activity . The molecular docking method was used to explore the binding mode of the compound and PARP-1, and it was found that the formation of a hydrogen bond was essential for PARP-1 inhibition activities .

Biochemical Pathways

By inhibiting PARP-1, the compound affects the DNA repair pathway. This can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defects in certain DNA repair pathways .

Result of Action

The compound displayed good antiproliferation activity on BRCA-1 deficient cells (MDA-MB-436) and inactivity on MCF-7 cells, indicating that it has high selectivity and targeting . This suggests that the compound could potentially be used as a targeted therapy for certain types of cancer.

Future Directions

properties

IUPAC Name |

7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-17(29)26-10-12-27(13-11-26)22(30)19-15-25(9-6-14-32-2)16-20-21(19)24-28(23(20)31)18-7-4-3-5-8-18/h3-5,7-8,15-16H,6,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPJUSOUYZJGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-acetylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

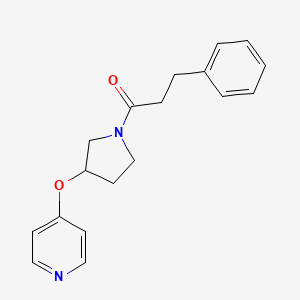

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2882001.png)

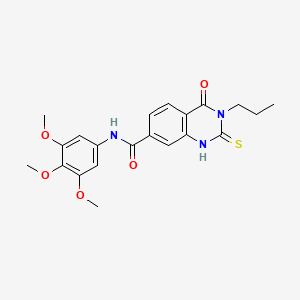

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2882002.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2882018.png)

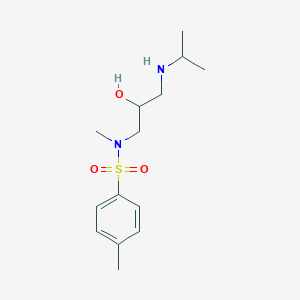

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)